Product packaging for Xylose-2-13C(Cat. No.:)

Xylose-2-13C

Cat. No.: B12397748
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-AXXUHBFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rationale for Carbon-13 Labeling in Xylose for Investigating Carbon Fluxes

The specific placement of a ¹³C label within a substrate molecule like xylose is a critical aspect of experimental design in metabolic research. nih.gov Labeling xylose at the C-2 position (Xylose-2-¹³C) provides a strategic advantage for tracing its metabolism through key central carbon pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis. oup.comnih.gov As Xylose-2-¹³C is metabolized, the ¹³C atom is transferred to specific positions in downstream intermediates and products.

For instance, in the fermentation of D-xylose by yeasts, the use of [2-¹³C]xylose results in the formation of ethanol (B145695) labeled at the C-1 position. oup.com This specific transfer of the isotopic label allows researchers to confirm the activity of the metabolic route from xylose to ethanol. oup.com By analyzing the distribution of the ¹³C label in various proteinogenic amino acids and other metabolic end-products, scientists can deduce the relative activities of different pathways. mdpi.comnih.gov This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), enables the precise quantification of carbon flow through the metabolic network, identifying pathway bottlenecks and revealing how metabolism is rewired in response to genetic or environmental changes. mdpi.comsci-hub.se The choice of a specific isotopomer, like Xylose-2-¹³C, is therefore crucial for maximizing the information obtained from a tracer experiment. sci-hub.seresearchgate.net

Historical Context of Isotopic Tracing with Xylose Derivatives in Biochemical Studies

The use of isotopic tracers in biological research dates back to the mid-20th century, with stable isotopes emerging as a safer alternative to their radioactive counterparts. The pioneering work of researchers like Rudolph Schoenheimer in the 1930s laid the foundation for using isotope-labeled compounds to study the dynamic state of body constituents. nih.gov Initially, the application of stable isotopes was limited by the available analytical technology. nih.gov

The synthesis and application of ¹³C-labeled xylose derivatives gained traction in the 1980s, coinciding with advancements in both chemical synthesis methods and analytical instrumentation, particularly NMR spectroscopy. Early studies using ¹³C-labeled xylose focused on understanding its fermentation by various yeasts and bacteria. For example, research using [1-¹³C]xylose and [2-¹³C]xylose with yeasts like Pachysolen tannophilus, Candida shehatae, and Pichia stipitis helped to elucidate the metabolic fate of xylose carbon into products like xylitol (B92547) and ethanol. oup.com These experiments confirmed that xylulose is a key intermediate in the pathway. oup.com Over the years, the increasing sophistication of mass spectrometry and computational modeling has allowed for more complex ¹³C-MFA studies, providing high-resolution maps of xylose metabolism in a variety of organisms. sci-hub.seresearchgate.net

Research Findings on Xylose Metabolism Using ¹³C Tracers

The following tables summarize key findings from studies that have utilized ¹³C-labeled xylose to investigate metabolic pathways.

Table 1: Key Properties of Labeled Xylose Derivatives
PropertyValueCompound
Molecular Formula¹³C¹²C₄H₁₀O₅Xylose-2-¹³C
Molecular Weight151.12 g/molD-Xylose-1-¹³C
Molecular Weight152.12 g/molD-Xylose (1,2-¹³C₂, 99%)
Labeled CAS Number201741-00-6D-Xylose (1,2-¹³C₂, 99%)
Table 2: Selected Research Applications of ¹³C-Labeled Xylose
Organism/System¹³C-Labeled Xylose UsedKey FindingReference
Yeast (P. tannophilus, C. shehatae, P. stipitis)[1-¹³C]xylose, [2-¹³C]xyloseDemonstrated the metabolic pathway from xylose to xylitol and ethanol, confirming xylulose as an intermediate. The label from [2-¹³C]xylose appeared at C-1 of ethanol. oup.com
Saccharomyces cerevisiae (recombinant)[1-¹³C]xyloseRevealed that the oxidative pentose phosphate pathway was highly active to supply NADPH for the fungal xylose pathway. Identified high maintenance energy requirements as a bottleneck for ethanol production. nih.gov
Xanthomonas oryzae (phytopathogen)40% [¹³C₅] xyloseShowed that the pentose phosphate pathway is the main route for xylose metabolism, based on similar labeling patterns in amino acids when compared to glucose feeding. mdpi.comnih.gov
Clostridium acetobutylicum[1-¹³C]xyloseIdentified the phosphoketolase pathway as a key route for xylose catabolism in this bacterium. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12397748 Xylose-2-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxy(213C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i3+1

InChI Key

PYMYPHUHKUWMLA-AXXUHBFTSA-N

Isomeric SMILES

C([C@H]([C@@H]([13C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Methodological Frameworks for Isotopic Labeling with Xylose 2 13c

Design Principles of Xylose-2-13C Labeling Experiments

Successful tracer experiments using this compound hinge on meticulous experimental design, encompassing the strategic selection of isotopic enrichment approaches and careful consideration of labeling patterns to maximize the information obtained from the analysis of metabolic intermediates and end products.

The primary application of this compound is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify intracellular metabolic fluxes. creative-proteomics.com By supplying cells with a substrate containing a single ¹³C label at a specific position, such as this compound, researchers can track the distribution of this label throughout the metabolic network. The selection of an isotopic enrichment strategy depends on the specific metabolic pathway under investigation.

For instance, in microorganisms engineered to utilize xylose, this compound can be used to probe the activity of the pentose (B10789219) phosphate (B84403) pathway (PPP). As xylose enters the PPP, the position of the ¹³C label will shift according to the enzymatic reactions. Analysis of the labeling patterns in downstream metabolites, such as amino acids derived from glycolysis and the TCA cycle, provides crucial information about the relative fluxes through different pathways.

In a study on a xylose-consuming Saccharomyces cerevisiae strain, researchers used [1,2-¹³C₂]xylose to investigate factors limiting the rate of xylose fermentation. nih.gov This approach allowed for the quantification of fluxes through central carbon metabolism, revealing that while the flux through the non-oxidative PPP was high, the oxidative PPP flux was low. nih.gov This highlights the importance of choosing an appropriate isotopically labeled xylose to investigate specific metabolic questions.

The choice of labeling pattern is critical for maximizing the information gained from a tracer experiment. While this article focuses on this compound, it is important to note that different labeling patterns of xylose (e.g., [1-¹³C]xylose, [5-¹³C]xylose, or uniformly labeled [U-¹³C₅]xylose) can provide complementary information. The optimal pattern depends on the specific metabolic questions being addressed. For example, tracing the C1 versus the C2 carbon of a pentose sugar can yield different insights into the oxidative and non-oxidative branches of the pentose phosphate pathway.

The isotopic purity of this compound is another paramount consideration. High isotopic purity ensures that the observed labeling patterns in downstream metabolites are a direct result of the metabolism of the supplied tracer and not due to contamination with unlabeled or differently labeled xylose molecules. Commercially available ¹³C-labeled compounds typically have high isotopic purity, often exceeding 98-99 atom % ¹³C.

Table 1: Examples of Commercially Available Isotopically Labeled D-Xylose

Compound NameIsotopic Purity
D-Xylose-1-¹³C99 atom % ¹³C
D-Xylose-¹³C₅98 atom % ¹³C

Cell Culture and Bioreactor Systems for this compound Tracer Studies

The application of this compound as a metabolic tracer extends across various biological systems, from microbial fermentations to more complex mammalian and plant cell cultures. The methodologies for each system are tailored to the specific growth requirements and metabolic characteristics of the organism.

Microorganisms, particularly bacteria and yeast, are frequently used in metabolic engineering studies to produce biofuels and other valuable chemicals from lignocellulosic biomass, of which xylose is a major component. In these studies, this compound is a valuable tool for understanding and optimizing xylose metabolism.

The cultivation of microorganisms for ¹³C-MFA studies requires a defined minimal medium where the sole carbon source is the isotopically labeled xylose. This ensures that all carbon entering the central metabolic pathways is labeled, allowing for accurate flux calculations. For example, in a study of Saccharomyces cerevisiae, the yeast was cultivated in a minimal medium containing 20 g/L of [1,2-¹³C₂]xylose. nih.gov

Table 2: Representative Growth Conditions for Microbial Tracer Studies with Labeled Xylose

MicroorganismMedium ComponentsLabeled Substrate
Saccharomyces cerevisiaeYeast Nitrogen Base (YNB) without amino acids, Tween 80, ergosterol20 g/L [1,2-¹³C₂]xylose
Clostridium acetobutylicumMedium with varying initial xylose concentrations[1-¹³C]xylose

In Clostridium acetobutylicum, [1-¹³C]xylose labeling experiments revealed the activity of the phosphoketolase pathway in xylose catabolism. The study found that the flux through this pathway increased with higher initial xylose concentrations.

While the use of ¹³C-labeled glucose is well-established for metabolic flux analysis in mammalian cells, particularly in cancer research, the application of this compound is less common but holds potential for specific areas of investigation. creative-proteomics.comnih.gov Xylose is a less common monosaccharide in mammalian metabolism compared to glucose, but it plays a crucial role as the initiating sugar in the biosynthesis of glycosaminoglycans (GAGs), which are important components of the extracellular matrix. rsc.org

The biosynthesis of GAGs is initiated by the xylosylation of a serine residue in a core protein. rsc.org Therefore, this compound could be a valuable tracer for studying the dynamics of GAG biosynthesis and the activity of the enzymes involved. For such studies, mammalian cells would be cultured in a medium where a portion of the standard glucose is replaced with this compound. The incorporation of the ¹³C label into GAGs could then be traced using techniques like mass spectrometry.

In plants, xylose is a major component of the secondary cell wall in the form of xylan, a type of hemicellulose. nih.gov Understanding the biosynthesis of xylan is of great interest for improving the properties of biomass for biofuel production and other applications. Isotopic labeling with this compound can be a powerful tool to trace the incorporation of xylose into the plant cell wall and to study the dynamics of xylan biosynthesis.

Plant tissue cultures or whole seedlings can be grown in a medium containing this compound as a tracer. The labeled xylose would be taken up by the cells and incorporated into UDP-xylose, the precursor for xylan synthesis. By analyzing the cell wall fractions at different time points, researchers can determine the rate of xylan synthesis and the turnover of this important cell wall polymer.

Moreover, the complex N-glycans of plant glycoproteins often contain a β1,2-linked xylose residue, a modification not found in mammals. nih.govfrontiersin.org this compound could be used to study the biosynthesis of these plant-specific N-glycans and the activity of the relevant xylosyltransferases.

Quenching and Sample Preparation for Isotopic Analysis

The accuracy of metabolic flux analysis using this compound as a tracer is critically dependent on the meticulous preservation of the intracellular metabolic state at the moment of sampling. This necessitates the immediate cessation of all enzymatic activities, a process known as quenching, followed by efficient extraction and preparation of metabolites for analysis.

Rapid Quenching Techniques for Metabolite Preservation

The primary objective of quenching is to instantly halt metabolic activity, thereby preventing any alteration in the concentration and isotopic labeling patterns of intracellular metabolites. nih.govosti.gov Inadequate quenching can lead to significant inaccuracies in flux estimations. The choice of quenching method is contingent on the specific organism and experimental setup.

Cold Solvent Quenching:

A widely employed technique involves the rapid immersion of cell cultures into a cold solvent, typically methanol (B129727). The low temperature abruptly arrests enzymatic reactions.

Cold Methanol: Quenching with pure methanol at temperatures below -70°C is a common practice. nih.gov For instance, a study investigating xylose metabolism in Saccharomyces cerevisiae utilized quenching in pure methanol maintained at less than -70°C in a cold ethanol (B145695) bath. nih.gov This method is favored for its ability to effectively halt metabolism while minimizing cell lysis and metabolite leakage.

Methanol Solutions: Various concentrations of methanol solutions are also used. For example, quenching with 60% (v/v) cold methanol at -40°C has been frequently used for yeast studies. researchgate.net However, it's crucial to optimize the methanol concentration, as higher concentrations can sometimes lead to increased metabolite leakage. researchgate.net

A comparative analysis of different quenching methods for suspension cell cultures demonstrated that a combination of rapid filtration followed by quenching in 100% cold (-80°C) methanol provides the highest quenching efficiency. nih.govosti.govresearchgate.net An alternative, slightly less effective but more manageable method, involves mixing cell samples with a partially frozen 30% methanol slurry (-24°C) followed by centrifugation. nih.govosti.govresearchgate.net Conversely, methods like mixing with a saline ice slurry (~0°C) or 60% cold methanol (-65°C) prior to centrifugation have been shown to be less effective or cause significant metabolite loss. nih.govosti.gov

Boiling Solvent Quenching:

An alternative to cold quenching is the use of boiling solvents, such as ethanol. This method relies on heat to denature enzymes and halt metabolism. Boiling ethanol (75% v/v) has been shown to be an effective extraction solvent for Saccharomyces cerevisiae, implying its utility in quenching as well. researchgate.net

Interactive Data Table: Comparison of Quenching Methods

Quenching MethodTemperatureAdvantagesDisadvantages
Rapid Filtration + 100% Cold Methanol-80°CHigh quenching efficiencyCan be technically demanding
30% Methanol Slurry-24°CLess laborious sample processingSlightly less effective than rapid filtration with cold methanol
60% Cold Methanol-65°CCommonly usedCan cause significant metabolite loss
Saline Ice Slurry~0°CSimple to prepareLess effective at halting metabolism
Boiling Ethanol (75%)~78°CEffective for some organisms like yeastPotential for heat-labile metabolite degradation

Extraction of Central Carbon Metabolites from this compound Labeled Samples

Following quenching, the intracellular metabolites must be efficiently extracted from the cellular biomass. The choice of extraction solvent and protocol is critical to ensure a high recovery of a broad range of central carbon metabolites.

Commonly used extraction methods include:

Cold Methanol Extraction: After quenching in cold methanol, the cell suspension is typically centrifuged at low temperatures. The supernatant containing the extracted metabolites is then collected. A subsequent washing step with cold methanol can be performed to maximize recovery. nih.gov

Boiling Ethanol Extraction: This method combines quenching and extraction into a single step. The cell pellet is resuspended in hot ethanol, which both inactivates enzymes and extracts metabolites.

Chloroform/Methanol/Water Extraction: This biphasic extraction method separates polar metabolites (in the aqueous phase) from lipids (in the organic phase). This is particularly useful for comprehensive metabolomic analyses.

The efficiency of extraction can vary depending on the target metabolites and the organism. For instance, in a study on Lactobacillus plantarum, cold methanol and boiling ethanol were found to provide the best extraction efficiencies for representative intracellular metabolites. researchgate.net

Derivatization Protocols for Analytical Instrumentation

Many central carbon metabolites are not directly amenable to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) due to their low volatility. Derivatization is a chemical modification process that converts these non-volatile metabolites into volatile derivatives, enabling their separation and detection by GC-MS. nih.gov

Common derivatization agents and protocols include:

Silylation: This is a widely used technique where active hydrogen atoms in functional groups like -OH, -SH, and -NH are replaced by a trimethylsilyl (TMS) group. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylating agent.

Alkylation: This involves the replacement of an active hydrogen with an alkyl group.

Acylation: This introduces an acyl group into the metabolite.

The derivatization process adds carbon atoms to the metabolites, which must be accounted for during the analysis of 13C labeling patterns. nih.gov For example, when analyzing amino acids, a chemical derivatization step is performed before GC-MS analysis to make them volatile. youtube.com The resulting fragments from the mass spectrometer will have characteristic mass-to-charge ratios (m/z) that are used to determine the isotopic enrichment. youtube.com

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary, as it can directly analyze polar metabolites. However, for certain compounds, derivatization can improve chromatographic separation and detection sensitivity.

Analytical Techniques for Xylose 2 13c Isotopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Xylose-2-13C Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed information about the structure and dynamics of molecules. In the context of this compound studies, NMR is invaluable for identifying and quantifying the labeled metabolites.

Carbon-13 NMR Spectroscopic Detection of Xylose and its Metabolites

Carbon-13 (¹³C) NMR spectroscopy directly detects the ¹³C nucleus, making it an ideal method for tracking the fate of this compound. When an organism metabolizes this compound, the ¹³C label is incorporated into various downstream metabolites. The chemical shift of the ¹³C nucleus is highly sensitive to its local chemical environment, allowing for the identification of the labeled compounds. nih.govismar.org

For instance, in the fermentation of [2-¹³C]xylose by Enterobacter asburiae JDR-1, ¹³C-NMR spectroscopy identified prominent signals for [1-¹³C]ethanol, [2-¹³C]lactate, and [1-¹³C]acetate. nih.gov The specific chemical shifts of these products, such as ~57.8 ppm for ethanol's labeled carbon and ~68.8 ppm for lactate's labeled carbon, confirm the metabolic pathway. nih.gov Similarly, studies on Klebsiella planticola using ¹³C-enriched xylose have identified end-products like ethanol (B145695), lactate (B86563), acetate, and succinate (B1194679) through their characteristic ¹³C-NMR signals. ismar.orgictp.it The anomeric carbons of unused xylose also produce distinct signals, which can be monitored over time to determine the rate of xylose consumption. nih.govresearchgate.net

The Human Metabolome Database (HMDB) provides reference ¹³C NMR spectra for D-Xylose, which can be used for comparison and identification of the initial substrate. hmdb.ca Natural abundance ¹³C NMR spectra can also be used to monitor the metabolism of xylose in real-time within an NMR tube, observing the decrease in xylose signals and the corresponding increase in product signals like ethanol and xylitol (B92547). researchgate.netresearchgate.net

Two-Dimensional NMR Methodologies for Isotopic Connectivity Mapping

Two-dimensional (2D) NMR techniques provide more detailed structural information by correlating different nuclei within a molecule, which is particularly useful for mapping the connectivity of ¹³C atoms in metabolites derived from this compound. wikipedia.org

Experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate the chemical shifts of a proton with its directly attached heteronucleus, such as ¹³C. wikipedia.orghmdb.ca This helps in assigning the ¹³C signals to specific positions within a molecule. For complex mixtures of metabolites, 2D ¹³C–¹³C constant-time (CT) TOCSY experiments can be used to determine the carbon-backbone topologies of individual metabolites in uniformly ¹³C-labeled samples. nih.gov While direct application to single-labeled this compound is different, the principles of mapping carbon-carbon connectivities are transferable.

Solid-state 2D NMR, such as the ¹H–¹³C heteronuclear correlation (HETCOR) experiment, can be employed to analyze the chemical composition of complex solid materials like biomass, revealing the arrangement of polymers. acs.orgresearchgate.net Furthermore, advanced multidimensional techniques, often used for protein structure determination, correlate ¹H, ¹³C, and sometimes ¹⁵N chemical shifts, providing unambiguous assignments and detailed connectivity information. nih.gov Stable Isotope-Enhanced Diffusion Ordered Spectroscopy (SIE-DOSY) using ¹³C NMR can differentiate molecules based on their diffusion coefficients, which is useful for analyzing mixtures of ¹³C-enriched carbohydrates. nih.gov

Quantitative Aspects of 13C NMR in this compound Studies

A significant advantage of NMR spectroscopy is its quantitative nature. nih.gov The integral of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for the quantification of metabolite concentrations. In studies with this compound, this enables the determination of the relative amounts of different labeled metabolites, providing insights into metabolic flux. researchgate.netnih.gov

For example, in the fermentation of [2-¹³C]xylose by E. asburiae JDR-1, the fractions of labeled ethanol, acetate, and lactate relative to their total amounts were determined to be approximately 0.4, which was consistent with the theoretical fraction. nih.gov This quantitative data was crucial in establishing the pentose (B10789219) phosphate (B84403) pathway as the primary route for xylose utilization. nih.gov The rate of xylose consumption can also be quantified by monitoring the decrease in the integrated peak areas of the xylose anomeric carbon signals over time. researchgate.net

However, for complex mixtures where signals overlap, quantification from simple 1D spectra can be challenging. In such cases, 2D NMR techniques can be employed for quantification, although this requires more complex analysis to relate cross-peak intensities to concentrations. nih.gov For accurate metabolic flux analysis, the quantification of ¹³C enrichments and isotopomer abundances is critical. researchgate.net

Mass Spectrometry (MS) for this compound Isotopomer Analysis

Mass spectrometry (MS) is another powerful analytical technique for isotopic analysis, offering high sensitivity and the ability to analyze complex mixtures. nih.gov It measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopomers—molecules that differ only in their isotopic composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Isotopomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing volatile and thermally stable compounds. For the analysis of non-volatile metabolites like amino acids, a derivatization step is required to make them amenable to GC analysis. nih.gov A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which creates TBDMS derivatives. researchgate.netudel.edu

In tracer studies with this compound, the carbon backbone of the labeled xylose is incorporated into central metabolic pathways, eventually leading to the synthesis of amino acids. The labeling pattern of these proteinogenic amino acids provides a historical record of the metabolic fluxes through these pathways. nih.govmdpi.com GC-MS analysis of the derivatized amino acids reveals their mass isotopomer distributions (MIDs), which is the relative abundance of each isotopomer. researchgate.netnih.gov

For example, in a study with Xanthomonas oryzae fed with [¹³C₅] xylose, GC-MS analysis of TBDMS-derivatized amino acids showed significant ¹³C incorporation in histidine, phenylalanine, and tyrosine, confirming the activity of the pentose phosphate pathway. nih.govmdpi.com The MIDs of various amino acid fragments are corrected for the natural abundance of stable isotopes to accurately determine the incorporation of the ¹³C label. researchgate.netudel.edu This detailed isotopomer data is then used in metabolic flux analysis (MFA) to quantify the rates of reactions in the metabolic network. springernature.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Soluble Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of polar and thermally labile compounds, such as phosphorylated intermediates in glycolysis and the pentose phosphate pathway, which are not easily analyzed by GC-MS. nih.govresearchgate.net LC-MS allows for the direct analysis of these soluble metabolites from cell extracts without the need for derivatization. nih.govmdpi.com

In studies tracing the metabolism of ¹³C-labeled xylose, LC-MS can be used to measure the MIDs of key intermediates like sugar phosphates. nih.govosti.gov This information is complementary to the data obtained from GC-MS analysis of amino acids and provides a more comprehensive picture of the metabolic state of the cell. For instance, LC-MS/MS (tandem mass spectrometry) can be used for the sensitive and specific quantification of phosphorylated compounds through techniques like multiple reaction monitoring (MRM). nih.govresearchgate.net

The combination of GC-MS and LC-MS provides a powerful platform for ¹³C-metabolic flux analysis. nih.gov While GC-MS is well-established for analyzing amino acids, LC-MS provides crucial data on the labeling of central metabolic intermediates. physiology.org The choice of analytical method depends on the specific metabolites of interest and the goals of the study. nih.govdtu.dk

Data Tables

Table 1: Representative ¹³C-NMR Chemical Shifts for Metabolites of [2-¹³C]Xylose Fermentation

MetaboliteLabeled Carbon PositionApproximate Chemical Shift (ppm)Reference
[1-¹³C]EthanolC157.8 nih.gov
[2-¹³C]LactateC268.8 nih.gov
[1-¹³C]AcetateC1181.0 nih.gov
Unused [2-¹³C]XyloseC2 (α-anomer)71.0 nih.gov
Unused [2-¹³C]XyloseC2 (β-anomer)74.5 nih.gov

Table 2: Analytical Techniques for this compound Metabolite Analysis

Analytical TechniqueTarget MetabolitesKey Information Provided
¹³C NMR SpectroscopyLabeled small molecules (e.g., ethanol, lactate, acetate)Identification and quantification of labeled end-products. nih.govismar.org
2D NMR SpectroscopyComplex metabolite mixturesIsotopic connectivity and molecular structure. wikipedia.orgnih.gov
GC-MSProteinogenic amino acidsMass isotopomer distributions for metabolic flux analysis. nih.govmdpi.comnih.gov
LC-MSSoluble intermediates (e.g., sugar phosphates)Mass isotopomer distributions of polar metabolites. nih.govresearchgate.netspringernature.com

High-Resolution Mass Spectrometry for Precise Mass Isotopomer Distribution Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for 13C metabolic flux analysis (13C-MFA). nih.govsci-hub.se Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, often better than 5 parts per million (ppm). longdom.org This precision is crucial for distinguishing between ions with very similar masses, a common challenge in metabolic studies.

When this compound is introduced into a biological system, it is metabolized into various downstream products. Each of these metabolites will contain one or more 13C atoms, creating a population of molecules known as isotopologues (molecules that differ only in their isotopic composition). HRMS enables the resolution and accurate mass determination of these individual isotopologue peaks. longdom.org For example, the precise mass difference between a molecule containing a 13C atom versus the same molecule with a 12C atom is not exactly 1 Dalton. This minute mass difference can be resolved by HRMS, allowing for the unambiguous determination of a compound's elemental formula and its isotopic enrichment. acs.org

The primary advantage of HRMS in analyzing this compound and its derivatives is its ability to separate true 13C-labeled species from other naturally occurring isotopes (e.g., 2H, 15N, 17O, 18O) that can interfere with mass measurements. nih.govthermofisher.com By resolving these isobaric interferences, HRMS provides a precise mass isotopomer distribution (MID), which is a detailed profile of the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). This MID data is the foundation for calculating metabolic fluxes through various pathways. nih.govresearchgate.net

Table 1: Theoretical Exact Masses of Xylose Isotopologues

This table illustrates the capability of HRMS to distinguish between different isotopologues of xylose based on their precise theoretical masses. The natural abundance of isotopes like ¹³C and ¹⁷O results in multiple isotopologues.

Isotopologue FormulaDescriptionNominal MassTheoretical Exact Mass (Da)
¹²C₅H₁₀O₅Unlabeled Xylose (M+0)150150.05282
¹²C₄¹³C₁H₁₀O₅Singly ¹³C-labeled Xylose (e.g., this compound)151151.05618
¹²C₅H₁₀¹⁶O₄¹⁷O₁Xylose with one ¹⁷O151151.05707
¹²C₅H₁₀¹⁶O₄¹⁸O₁Xylose with one ¹⁸O152152.05721
¹²C₃¹³C₂H₁₀O₅Doubly ¹³C-labeled Xylose152152.05953

Tandem Mass Spectrometry (MS/MS) for Fragment-Based Isotopic Tracing

In an MS/MS experiment, ions of a specific m/z, known as precursor ions, are selected. In the context of this analysis, the ion corresponding to singly labeled xylose (m/z 151.05618) would be isolated. This precursor ion is then subjected to fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions (product ions) are then analyzed in a second mass analyzer.

By analyzing the m/z of the product ions, the position of the 13C label can be deduced. When this compound fragments, the 13C atom will be retained in some fragments but not others. The mass shift of +1 Da in a fragment ion, compared to the fragmentation pattern of unlabeled xylose, indicates that the 13C label is part of that fragment. This fragment-based isotopic tracing provides positional information that is critical for accurate metabolic modeling. researchgate.net For instance, the fragmentation of xylose can differentiate labeling at the C1/C2 position versus the C5 position, providing specific data points for flux calculations in pathways like the pentose phosphate pathway. nih.gov

Table 2: Hypothetical MS/MS Fragmentation Pattern for this compound

This table shows a simplified, hypothetical fragmentation pattern for unlabeled (¹²C) xylose and this compound. The mass shift in specific fragments confirms the location of the ¹³C label.

Fragment DescriptionUnlabeled Xylose (¹²C₅) Fragment m/zThis compound Fragment m/z¹³C Label Retained?
[M-H₂O-H]⁻131.03132.03Yes
[M-C₂H₄O₂-H]⁻ (Loss of C4-C5)89.0290.02Yes
[C₂H₃O₂]⁻ (Fragment containing C1-C2)71.0172.01Yes
[C₃H₅O₃]⁻ (Fragment containing C3-C5)89.0289.02No

Ancillary Chromatographic and Spectrophotometric Methods for Complementary Data

Mass spectrometry is almost always paired with a separation technique to handle the complexity of biological samples. Chromatographic methods are essential for separating the target analyte, this compound and its metabolic products, from a complex mixture of other cellular components before MS analysis. asm.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for 13C-MFA. nih.govresearchgate.net Before analysis, non-volatile metabolites like xylose must be chemically derivatized to make them volatile. This process adds analytical complexity but results in excellent chromatographic separation and robust, reproducible fragmentation patterns in the mass spectrometer, which is highly beneficial for both isotopomer distribution and MS/MS analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly Ultra-High-Performance Liquid Chromatography (UHPLC)-MS, is another powerful technique that offers high-resolution separation without the need for derivatization. ub.edu This is advantageous for analyzing thermally labile or polar compounds. LC-MS is often coupled with HRMS instruments (LC-HRMS) to provide comprehensive qualitative and quantitative data on labeled metabolites. creative-proteomics.com

While mass spectrometry-based methods provide detailed isotopic information, spectrophotometric methods can offer complementary quantitative data. Simple colorimetric assays, such as the dinitrosalicylic acid (DNS) assay for reducing sugars or specific enzymatic assays, can be used to quickly quantify the total concentration of xylose in culture media or extracts. Although these methods cannot distinguish between labeled and unlabeled xylose, they provide valuable data on substrate uptake rates, which are essential boundary conditions for metabolic flux models.

Computational Modeling and Metabolic Flux Analysis with Xylose 2 13c Data

Stoichiometric Network Reconstruction for Xylose-2-¹³C Tracer Experiments

The foundation of any ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the construction of a detailed and accurate stoichiometric network model. d-nb.info This model is a mathematical representation of the cell's metabolic capabilities, encompassing a comprehensive set of biochemical reactions, their stoichiometry, and the specific atom transitions for each reaction. diva-portal.org When conducting tracer experiments with Xylose-2-¹³C, this network must include all relevant pathways for xylose uptake and catabolism.

For most microorganisms, xylose is metabolized through the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov Therefore, the stoichiometric model must prominently feature the reactions of both the oxidative and non-oxidative branches of the PPP. Key pathways that must be included in the network reconstruction for a Xylose-2-¹³C experiment are:

Xylose Isomerase Pathway: The conversion of xylose to xylulose and its subsequent phosphorylation to xylulose-5-phosphate.

Pentose Phosphate Pathway (PPP): Both the oxidative branch, which produces NADPH, and the non-oxidative branch, which interconverts pentose phosphates with intermediates of glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate).

Glycolysis and Gluconeogenesis: Central pathways for carbohydrate metabolism.

Tricarboxylic Acid (TCA) Cycle: The central hub for energy production and the generation of biosynthetic precursors. nih.gov

Anaplerotic Reactions: Reactions that replenish TCA cycle intermediates.

Biosynthetic Pathways: Lumped reactions that drain precursors from central metabolism for the synthesis of biomass components like amino acids, lipids, and nucleotides. d-nb.info

Crucially, the model must contain a complete mapping of carbon atom transitions for every reaction. diva-portal.org This allows the model to predict how the ¹³C label from the C-2 position of xylose will be distributed throughout the entire metabolic network. For example, the model will track how the second carbon of xylose becomes integrated into intermediates like sedoheptulose-7-phosphate, erythrose-4-phosphate, and eventually into amino acids derived from these precursors. The accuracy of the determined fluxes is highly dependent on the completeness and correctness of this reconstructed network. sci-hub.se

Principles of Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is the computational method used to quantify the rates (fluxes) of reactions within the reconstructed stoichiometric network. sci-hub.se When combined with ¹³C tracer data, it becomes ¹³C-MFA, a powerful tool for determining in vivo fluxes with high resolution. nih.gov

A fundamental assumption in many ¹³C-MFA studies is that the system is in an isotopic steady state. sci-hub.se This means that after introducing the ¹³C-labeled substrate (like Xylose-2-¹³C), sufficient time has passed for the labeling pattern of intracellular metabolites to become constant and no longer change over time. diva-portal.orgsci-hub.se This is distinct from a metabolic steady state, where the concentrations of metabolites are constant. diva-portal.org

To ensure the validity of this assumption, experimental validation is critical. A common method for validation is to collect samples at two or more different time points during the exponential growth phase after the introduction of the tracer. The isotopic labeling patterns of key metabolites (often protein-bound amino acids) are then measured. If the labeling distributions are identical between the time points, the isotopic steady-state assumption is considered valid. oup.com If the labeling is still changing, a more complex, non-stationary analysis is required. diva-portal.org

When a ¹³C-labeled substrate is metabolized, it gives rise to a population of metabolite molecules with varying numbers of ¹³C atoms. These molecules, which have the same chemical formula but differ in their isotopic composition, are called isotopologues or mass isotopomers. nih.gov Mass spectrometry (MS) is used to measure the relative abundance of each mass isotopomer for a given metabolite.

The resulting data is represented as a Mass Isotopomer Distribution (MID) , also known as a Mass Distribution Vector (MDV). diva-portal.orgnih.gov The MID is a vector that describes the fraction of the metabolite pool that contains zero ¹³C atoms (M+0), one ¹³C atom (M+1), two ¹³C atoms (M+2), and so on, up to the total number of carbon atoms in the molecule (M+n). nih.gov The sum of all fractional abundances in an MID is equal to one. diva-portal.org

For instance, the analysis of an amino acid like alanine (B10760859) (which has three carbons) would yield an MID with four components:

M+0: The fraction of alanine with zero ¹³C atoms.

M+1: The fraction of alanine with one ¹³C atom.

M+2: The fraction of alanine with two ¹³C atoms.

M+3: The fraction of alanine with three ¹³C atoms.

This detailed MID provides a rich dataset that is highly sensitive to the underlying metabolic fluxes. nih.gov

Flux estimation is the process of finding the set of metabolic fluxes that best explains the experimentally measured MIDs. This is achieved by using specialized software packages that employ iterative, non-linear regression algorithms. The software takes the stoichiometric network model, atom transitions, and the experimental MID data as inputs. d-nb.info It then simulates the MIDs for a given set of fluxes and compares them to the measured data, systematically adjusting the fluxes to minimize the difference between the simulated and experimental results.

Several software packages are available for ¹³C-MFA, each with specific features and algorithms:

Metran: A MATLAB-based software that was among the first to implement the Elementary Metabolite Units (EMU) framework, a highly efficient algorithm for simulating isotope labeling. nih.gov Metran is capable of analyzing complex networks and was a pioneering tool for the integrated analysis of parallel labeling experiments. sci-hub.senih.gov

COMPLETE-MFA: This is not a software package but rather a methodological approach that stands for COMPLE mentary T racer E xperiments for M etabolic F lux A nalysis. It involves conducting multiple parallel experiments using a set of complementary tracers, such as all singly labeled xylose molecules ([1-¹³C]xylose, [2-¹³C]xylose, etc.). nih.govnih.gov The combined analysis of these datasets provides synergistic information that dramatically improves the precision and resolvability of the estimated fluxes. nih.govnih.gov

Advanced Computational Approaches for Xylose-2-¹³C Flux Data

To enhance the accuracy and scope of flux analysis, especially in complex metabolic systems, advanced experimental designs and computational methods are employed.

A single tracer experiment, even with an optimally chosen tracer like Xylose-2-¹³C, may not be sufficient to resolve all fluxes in a complex network with high precision. An advanced strategy is to perform parallel labeling experiments . In this approach, a microorganism is grown in separate, parallel cultures, with each culture being fed the same substrate but with a different ¹³C labeling pattern. sci-hub.sespringernature.com

For xylose metabolism, a set of parallel experiments might use [1,2-¹³C]xylose in one culture and [5-¹³C]xylose in another. osti.govnih.gov More extensive designs, following the COMPLETE-MFA methodology, could use the entire set of singly labeled xylose tracers, including Xylose-2-¹³C, in five parallel cultures. nih.gov

The key to this approach is the integrated ¹³C-MFA , where the labeling data from all parallel experiments are fitted simultaneously to a single, unified flux model. osti.govnih.gov This integrated analysis provides a much larger set of constraints on the system, significantly improving the statistical confidence and precision of the estimated metabolic fluxes compared to analyzing each dataset individually. researchgate.net This approach has been successfully used to generate high-resolution flux maps of xylose metabolism in various organisms. nih.govosti.gov

Table 1: Example of Metabolic Fluxes in E. coli during Aerobic Growth on Xylose

The following interactive table shows an example of a metabolic flux map determined for Escherichia coli grown aerobically on xylose. The fluxes were determined using integrated ¹³C-MFA with parallel labeling experiments using [1,2-¹³C]xylose and [5-¹³C]xylose. nih.gov Fluxes are normalized relative to the specific xylose uptake rate. This table exemplifies the quantitative output obtained from a ¹³C-MFA study.

Table 2: Set of Tracers for COMPLETE-MFA of Xylose Metabolism

This table lists the complete set of singly labeled xylose tracers used in a COMPLETE-MFA study to achieve high-precision flux measurements in Geobacillus strain LC300. nih.gov Using Xylose-2-¹³C as part of this comprehensive set provides maximal flux resolution.

Statistical Validation and Confidence Interval Determination for Estimated Fluxes

The estimation of metabolic fluxes through ¹³C-Metabolic Flux Analysis (¹³C-MFA) using tracers like Xylose-2-¹³C is a model-based interpretation of labeling data. embopress.org Therefore, rigorous statistical validation is essential to determine the reliability and precision of the estimated flux values. nih.gov Determining accurate confidence intervals for these fluxes is as critical as estimating the flux values themselves, as they reflect the certainty of the determination. nih.gov This information is vital for assessing the statistical significance of observed changes in metabolic fluxes between different conditions or strains. nih.gov

Initially, confidence intervals in ¹³C-MFA were often determined by linearizing the isotopomer equations around the optimal flux solution. nih.gov However, due to the inherent non-linearity of these equations, more accurate methods have been developed and are now preferred. nih.govnih.gov The two primary methods for calculating precise, nonlinear confidence intervals are:

Sensitivity-based methods : These approaches evaluate how sensitive the sum of squared residuals (SSR) between the measured and simulated labeling data is to variations in flux parameters. nih.govnih.govresearchgate.net By systematically varying a flux value and re-optimizing the remaining fluxes, a range for the specific flux can be determined that corresponds to a statistically acceptable increase in the SSR, typically defined by a chi-square (χ²) distribution. researchgate.net

Monte Carlo simulations : This method involves creating a large number of artificial datasets by adding random noise (consistent with measurement error) to the experimental data. researchgate.net Fluxes are then estimated for each of these datasets. The distribution of the resulting flux estimates provides a robust measure of the confidence intervals. researchgate.netresearchgate.net

A goodness-of-fit analysis, commonly using the chi-square (χ²) test, is performed to validate the underlying metabolic model. researchgate.netarxiv.org This test assesses whether the discrepancies between the labeling data predicted by the model and the experimentally measured data are statistically significant. arxiv.org If the minimal SSR value falls within the 95% confidence interval expected for the given degrees of freedom, the model is considered to be a good fit to the data. researchgate.netarxiv.org It is standard practice to repeat the flux estimation process multiple times (e.g., 50 or more) with random initial values to ensure that the identified solution is a global, rather than a local, optimum. researchgate.net

The following table summarizes the key statistical methods used in the validation of flux estimates derived from ¹³C-MFA experiments.

Statistical MethodPurposeDescription
Chi-Square (χ²) Test Goodness-of-FitCompares the sum of squared residuals (SSR) between measured and simulated data against a statistical distribution to determine if the model adequately describes the data. researchgate.netarxiv.org
Sensitivity Analysis Confidence IntervalDetermines the range of a flux value that results in a statistically acceptable fit, providing a measure of the flux's precision. nih.govnih.gov
Monte Carlo Simulation Confidence IntervalGenerates numerous simulated datasets to create a distribution of flux estimates, from which confidence intervals can be derived. researchgate.net

These statistical tools are indispensable for interpreting the results of complex labeling experiments, including those that use multiple tracers like [1,2-¹³C]xylose and [5-¹³C]xylose to improve flux resolution. osti.govnih.gov

In Silico Simulations and Flux Balance Analysis (FBA)

In silico simulations and Flux Balance Analysis (FBA) are powerful computational tools for investigating cellular metabolism. researchgate.netarxiv.org When combined with experimental data from ¹³C tracers like Xylose-2-¹³C, the predictive power of these models is significantly enhanced. Data from ¹³C labeling experiments provide strong empirical constraints on intracellular fluxes, which can be integrated into genome-scale metabolic models. plos.org This integration addresses a key limitation of FBA, which often relies on assuming an evolutionary optimization principle, such as the maximization of growth rate, to find a unique flux solution. plos.org

By incorporating ¹³C labeling data, FBA becomes less dependent on such assumptions and can provide a more accurate representation of the actual metabolic state. plos.org This approach, sometimes termed ¹³C-constrained FBA or two-scale ¹³C Metabolic Flux Analysis (2S-¹³C MFA), combines the detailed isotopic constraints of central carbon metabolism with the breadth of a genome-scale model. plos.org

Studies on xylose metabolism in various microorganisms have effectively utilized FBA and in silico simulations to understand metabolic capabilities and guide engineering strategies. For instance, in recombinant Saccharomyces cerevisiae, combining ¹³C-MFA with stoichiometric modeling has been used to investigate the interplay between the introduced fungal xylose pathway and the host's native metabolism. nih.govnih.gov These simulations revealed that high cell maintenance energy was a critical factor limiting ethanol (B145695) production from xylose and that the oxidative pentose phosphate pathway was highly active to supply the necessary NADPH for the xylose reductase enzyme. nih.govnih.gov

The table below presents findings from in silico simulations of xylose metabolism in engineered organisms, highlighting the insights gained from these computational approaches.

OrganismPathwayKey In Silico FindingImplication for Bio-production
Saccharomyces cerevisiae Fungal Xylose PathwayThe oxidative pentose phosphate pathway is actively used to produce NADPH. nih.govReveals a crucial interplay between the heterologous pathway and host metabolism.
Saccharomyces cerevisiae Fungal Xylose PathwayReducing cell maintenance energy is critical for achieving optimal ethanol production from xylose. nih.govnih.govIdentifies a key target for metabolic engineering to improve yields.
Zymomonas mobilis Engineered Xylose PathwayGlucose metabolism is thermodynamically more favorable than xylose metabolism, despite xylose yielding more ATP per mole of product. frontiersin.orgExplains the preferential utilization of glucose over xylose in co-fermentation.
Escherichia coli Weimberg PathwayIn silico simulation of various xylose degradation pathways can predict relative growth rates and CO₂ evolution. researchgate.netAllows for the rational selection of heterologous pathways for efficient pentose utilization.

These examples demonstrate how data derived from tracers like Xylose-2-¹³C can ground in silico models, leading to validated flux maps and actionable insights for metabolic engineering. osti.govnih.gov

Multi-Omics Data Integration with Xylose-2-13C Fluxomics

Fluxomics, powered by tracers such as Xylose-2-¹³C, provides a direct measure of the functional output of a metabolic network. researchgate.netsci-hub.se However, to gain a comprehensive, systems-level understanding of metabolic regulation, it is increasingly necessary to integrate flux data with other high-throughput 'omics' datasets, including transcriptomics, proteomics, and metabolomics. researchgate.netdntb.gov.uacreative-proteomics.com This multi-omics approach allows researchers to connect changes in gene expression and protein and metabolite levels to the resulting metabolic phenotype quantified by fluxes. sci-hub.se

Integrating transcriptomic data with ¹³C-MFA can refine flux predictions and build condition-specific models. researchgate.net While some studies suggest that when substrate uptake rates are known, transcriptomic data may not significantly improve flux predictions over standard constraint-based modeling, it becomes highly valuable when uptake rates are unknown, such as in complex in vivo environments. nih.gov Parsimonious ¹³C-MFA (p¹³CMFA) is an approach that seamlessly integrates gene expression data with ¹³C measurements by finding the flux distribution that is consistent with the labeling data while minimizing the total flux, optionally weighted by gene expression levels. plos.org

The combination of metabolomics (quantifying metabolite pool sizes) and fluxomics has proven particularly powerful. nih.govnih.gov In a study of a xylose-consuming Saccharomyces cerevisiae strain, integrating metabolomics and ¹³C-MFA revealed that while the flux through the pentose phosphate pathway was high during xylose utilization, incomplete activation of the fermentation program led to a bottleneck in lower glycolysis. nih.gov In another example, using Pichia pastoris, combined metabolomics and instationary ¹³C-MFA showed that recombinant protein production led to significant changes in the pools of trehalose (B1683222) and xylose, alongside increased flux through the methanol (B129727) oxidation pathway and the TCA cycle. nih.gov

The following table summarizes the types of insights that can be gained by integrating fluxomics data with other omics technologies in the context of xylose metabolism.

Integrated DatasetsOrganismKey Insight
Fluxomics + Transcriptomics GeneralCan improve flux predictions when substrate uptake rates are unknown and allows for the construction of context-specific metabolic models. researchgate.netnih.gov
Fluxomics + Metabolomics Saccharomyces cerevisiaeIdentified a bottleneck in lower glycolysis during xylose fermentation, linking metabolite accumulation to flux limitations. nih.gov
Fluxomics + Metabolomics Pichia pastorisCorrelated increased energy demand and metabolic stress (indicated by trehalose levels) with flux redistribution during protein production. nih.gov
Fluxomics + Prior Knowledge (Signaling, Regulation) GeneralEnables the generation of mechanistic hypotheses connecting signaling events and transcription factor activity to changes in metabolic fluxes. embopress.org

Ultimately, integrating Xylose-2-¹³C fluxomics with other omics data provides a more holistic view of cellular physiology, bridging the gap between genotype and phenotype and revealing complex regulatory mechanisms that govern metabolic responses. nih.govplos.org

Applications of Xylose 2 13c in Elucidating Specific Metabolic Pathways

Xylose Catabolism Pathways Revealed by Xylose-2-13C Tracing

D-xylose, a five-carbon sugar, is metabolized by microorganisms through several distinct pathways. wikipedia.org The use of this compound allows for precise measurement of the flux through these routes, providing critical insights into cellular metabolism. nih.gov The primary pathways for xylose catabolism include the isomerase pathway, the oxido-reductase pathway, the oxidative pathways (Weimberg and Dahms), and the phosphoketolase pathway. wikipedia.orgmdpi.com

Isomerase Pathway Characterization

The isomerase pathway, predominantly found in prokaryotes, involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase. wikipedia.orgjmb.or.kr This is followed by phosphorylation to D-xylulose-5-phosphate, which then enters the central metabolic routes, primarily the pentose (B10789219) phosphate (B84403) pathway. mdpi.comjmb.or.kr Studies utilizing 13C-labeled xylose, including this compound, have been instrumental in characterizing the flux through this pathway in various microorganisms. nih.govd-nb.info The isomerase pathway is often favored in metabolic engineering for biofuel production due to its higher theoretical yield and avoidance of cofactor imbalances that can lead to the formation of byproducts like xylitol (B92547). jmb.or.krd-nb.info

Oxido-reductase Pathway Investigations

Common in eukaryotic microorganisms like yeasts, the oxido-reductase pathway involves a two-step conversion of D-xylose to D-xylulose. wikipedia.orgmdpi.com Xylose reductase first reduces D-xylose to xylitol, a reaction that often utilizes NADPH. nih.gov Subsequently, xylitol dehydrogenase oxidizes xylitol to D-xylulose, typically using NAD+. nih.gov This pathway's reliance on different cofactors can create a redox imbalance within the cell. nih.gov this compound tracing experiments help to quantify the metabolic flux through this pathway and understand its interplay with other central metabolic pathways, particularly in recombinant organisms engineered to utilize xylose. nih.gov

Oxidative Pathways (Weimberg and Dahms) Analysis

Prokaryotic microorganisms can also employ two distinct oxidative pathways for xylose metabolism: the Weimberg and Dahms pathways. wikipedia.orgmdpi.com Both pathways begin with the oxidation of D-xylose to D-xylonolactone and then to D-xylonate. mdpi.com The key intermediate, 2-keto-3-deoxy-xylonate, is where the pathways diverge. mdpi.comd-nb.info

Weimberg Pathway: In this pathway, 2-keto-3-deoxy-xylonate is dehydrated to α-ketoglutarate semialdehyde, which is then oxidized to α-ketoglutarate, an intermediate of the Krebs cycle. wikipedia.orgasm.org

Dahms Pathway: Alternatively, an aldolase (B8822740) cleaves 2-keto-3-deoxy-xylonate into pyruvate (B1213749) and glycolaldehyde. wikipedia.orgfrontiersin.org

Isotopic labeling studies with substrates like this compound are crucial for distinguishing and quantifying the activity of these pathways in organisms where they coexist. nih.gov

Phosphoketolase Pathway Activity Determination

The phosphoketolase pathway represents an alternative route for the metabolism of D-xylulose-5-phosphate. In this pathway, phosphoketolase cleaves D-xylulose-5-phosphate into glyceraldehyde-3-phosphate and acetyl-phosphate. researchgate.net This pathway has been identified and its flux quantified using 13C metabolic flux analysis in organisms like Clostridium acetobutylicum. nih.govnih.gov For instance, studies have shown that the phosphoketolase pathway can contribute significantly to xylose catabolism, with its activity being influenced by the concentration of xylose in the medium. nih.govnih.gov

Pentose Phosphate Pathway (PPP) Flux Profiling Using this compound

This compound is a valuable tool for probing the fluxes within the Pentose Phosphate Pathway (PPP), a central route for pentose metabolism and the generation of essential precursors. nih.gov After conversion to D-xylulose-5-phosphate, the carbon skeleton of xylose enters the PPP, where it can be channeled through either the oxidative or non-oxidative branches. plos.org

Oxidative PPP Activity and NADPH Production

The oxidative branch of the PPP is a primary source of NADPH in many organisms, which is vital for biosynthetic reactions and maintaining redox balance. nih.govbiorxiv.org The flux through the oxidative PPP can be influenced by the specific xylose catabolism pathway employed. For example, in organisms using the oxido-reductase pathway, the demand for NADPH for the initial reduction of xylose can lead to increased flux through the oxidative PPP. asm.org Conversely, in strains utilizing the isomerase pathway, the redox balance is not directly perturbed by xylose assimilation, often resulting in lower oxidative PPP flux. nih.gov

13C-labeling experiments with this compound allow for the precise quantification of the relative fluxes through the oxidative and non-oxidative branches of the PPP. nih.gov This information is critical for understanding the metabolic state of the cell and for engineering strains with improved characteristics, such as higher ethanol (B145695) yields from xylose. asm.org For example, studies have shown that reducing the flux through the NADPH-producing oxidative PPP can decrease the formation of byproducts like xylitol and enhance ethanol production in recombinant Saccharomyces cerevisiae. asm.org

Table 1: Key Enzymes in Xylose Catabolic Pathways

Pathway Key Enzyme(s) Function Organism Type
Isomerase Xylose Isomerase D-xylose -> D-xylulose Prokaryotes
Oxido-reductase Xylose Reductase, Xylitol Dehydrogenase D-xylose -> Xylitol -> D-xylulose Eukaryotes (e.g., Yeasts)
Weimberg D-xylose dehydrogenase, Lactonase, Xylonate dehydratase D-xylose -> α-ketoglutarate Prokaryotes
Dahms D-xylose dehydrogenase, Lactonase, Aldolase D-xylose -> Pyruvate + Glycolaldehyde Prokaryotes
Phosphoketolase Phosphoketolase D-xylulose-5-P -> G3P + Acetyl-P Various Bacteria

Table 2: Products of Different Xylose Catabolic Pathways

Pathway Primary End Product(s)
Isomerase Enters Pentose Phosphate Pathway
Oxido-reductase Enters Pentose Phosphate Pathway
Weimberg α-ketoglutarate
Dahms Pyruvate, Glycolaldehyde
Phosphoketolase Glyceraldehyde-3-phosphate, Acetyl-phosphate

Non-Oxidative PPP Fluxes and Intermediary Metabolism

The utilization of xylose fundamentally routes carbon through the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Regardless of the initial conversion strategy (e.g., isomerase or oxidoreductase pathway), xylose is converted to xylulose, which is then phosphorylated to xylulose-5-phosphate (X5P). encyclopedia.pubmdpi.comresearchgate.net This entry point dictates that all assimilated xylose carbon must pass through the non-oxidative PPP reactions, a stark contrast to glucose metabolism where the majority of carbon flows through glycolysis. nih.gov

Studies using 13C tracers reveal a dramatically higher flux through the non-oxidative PPP during xylose metabolism compared to glucose metabolism. nih.gov This is a direct consequence of the metabolic network's structure. The enzymes of the non-oxidative PPP, including transketolase and transaldolase, catalyze a series of carbon-shuffling reactions that convert pentose phosphates into the glycolytic intermediates fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (G3P). libretexts.org

In some engineered yeast strains, insufficient transaldolase activity has been identified as a bottleneck, leading to the accumulation of intermediates like sedoheptulose-7-phosphate. oup.com Overexpression of non-oxidative PPP enzymes has been shown to improve the rate of xylulose fermentation, underscoring the pathway's controlling role. oup.comwikipedia.org 13C-MFA studies have been instrumental in pinpointing these limitations and guiding engineering strategies. For instance, analysis of labeling patterns in sugar phosphates like glucose-6-phosphate (G6P) can indicate recycling of carbon back into the PPP, providing a more accurate measure of pathway activity than simple uptake and secretion rates. biorxiv.orgmdpi.com

Table 1: Comparative Metabolic Flux through Pentose Phosphate Pathway (PPP)
Metabolic PathwayRelative Flux on Glucose (%)Relative Flux on Xylose (%)Key Findings
Oxidative PPP~5-15%Variable (Low in XI strains, High in XR-XDH strains)Flux is primarily for NADPH production. High flux in XR-XDH strains is to compensate for cofactor imbalance. mdpi.comnih.govnih.gov
Non-Oxidative PPPLowVery High (>90%)All carbon from xylose must enter central metabolism via this pathway at the X5P node. nih.govnih.gov

Bypass Strategies and Synthetic Pathways for Xylose Utilization

While many microorganisms cannot naturally metabolize xylose efficiently, metabolic engineering has introduced several bypass and synthetic pathways to overcome this limitation. frontiersin.org The two most common heterologous pathways introduced into organisms like Saccharomyces cerevisiae are the xylose isomerase (XI) pathway and the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway. researchgate.netwikipedia.org

Isomerase (XI) Pathway : This pathway, common in bacteria, uses a xylose isomerase to directly convert xylose to xylulose. wikipedia.org It is energetically more favorable and avoids the cofactor imbalances that plague the XR-XDH pathway. nih.govwikipedia.org

Oxidoreductase (XR-XDH) Pathway : Found in fungi, this pathway involves a two-step conversion of xylose to xylulose via a xylitol intermediate. wikipedia.orgresearchgate.net A critical issue is the different cofactor preferences of the two enzymes (XR often prefers NADPH, while XDH uses NAD+), leading to a redox imbalance that can cause xylitol accumulation and reduce product yields. mdpi.comfrontiersin.org

Beyond these, more novel synthetic pathways have been designed and implemented:

Weimberg and Dahms Pathways : These are oxidative pathways that convert xylose to α-ketoglutarate semialdehyde, which then enters central metabolism. wikipedia.orgfrontiersin.org They offer alternative routes that can be tailored for the production of specific chemicals.

Synthetic Pathways for Specific Products : Researchers have constructed pathways to convert xylose into non-native products. For example, pathways have been engineered in E. coli to produce ethylene (B1197577) glycol from xylose via intermediates like D-xylonate or D-xylulose-1-phosphate. researchgate.netnih.gov Another synthetic salvage pathway enables the production of UDP-D-xylose, a precursor for glycosaminoglycans, in just two enzymatic steps from xylose. researchgate.net

13C-MFA is crucial for evaluating the efficiency of these synthetic routes, identifying bottlenecks, and quantifying the distribution of carbon among competing pathways.

Glycolysis and Gluconeogenesis Pathway Interactions with this compound Tracing

Tracing with this compound reveals intricate interactions with glycolysis and gluconeogenesis. Carbon from xylose enters the central carbon metabolism via the non-oxidative PPP as F6P and G3P, which are intermediates of glycolysis. nih.gov This entry point is downstream of the first step of glycolysis, the conversion of glucose to G6P.

A key finding from 13C tracer studies is the reversal of flux through the upper part of glycolysis. nih.gov To synthesize biomass components like carbohydrates and certain amino acids that require G6P as a precursor, the cell must convert F6P back to G6P. This is catalyzed by phosphoglucose (B3042753) isomerase, an enzyme that normally runs in the forward direction during glucose metabolism. nih.gov This flux reversal leads to a notable depletion of the G6P pool during growth on xylose. nih.gov

Furthermore, the labeling patterns of glycolytic intermediates and downstream products like lactate (B86563) can reveal the activity of both glycolysis and gluconeogenesis. nih.govresearchgate.net For example, when using a tracer like [U-13C]xylose, the presence of unlabeled (M+0) mass isotopomers in glycolytic intermediates can indicate significant biomass turnover or the activity of gluconeogenic pathways that recycle unlabeled carbon back into glycolysis. nih.gov Incomplete activation of the full fermentation program on xylose can lead to bottlenecks in lower glycolysis, affecting the re-oxidation of NADH. nih.govnih.gov

Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerosis/Cataplerosis Studies

The flux through the Tricarboxylic Acid (TCA) cycle during xylose metabolism is tightly linked to the specific xylose utilization pathway employed and the cell's resulting energy and redox demands. researchgate.netnih.gov 13C-MFA studies have shown that TCA cycle activity is often correlated with the requirements for biomass synthesis and cellular maintenance energy. nih.govnih.gov

In recombinant S. cerevisiae strains using the XR-XDH pathway, the high demand for NADPH to support the xylose reductase step activates the oxidative PPP. mdpi.comnih.gov This, coupled with the metabolic burden of expressing heterologous proteins, often leads to increased TCA cycle activity to generate sufficient ATP and metabolic precursors. mdpi.comnih.gov Conversely, in strains using the cofactor-balanced XI pathway, TCA cycle flux may be lower under anaerobic conditions, as is typical for fermentation. nih.gov

Anaplerotic and cataplerotic reactions, which replenish and drain TCA cycle intermediates, respectively, are also critical. nih.gov Pyruvate carboxylase, a key anaplerotic enzyme, fixes CO2 to convert pyruvate into oxaloacetate, a TCA cycle intermediate. nih.gov 13C tracing has confirmed the activity of these pathways during the co-utilization of xylose and other carbon sources, showing how carbon is channeled to replenish the TCA cycle for the synthesis of amino acids like glutamate (B1630785) and aspartate. researchgate.netsandia.govescholarship.org During anaerobic growth on xylose, where CO2 production from the TCA cycle is limited, other pathways or biomass turnover must generate the CO2 required for anaplerosis. osti.gov

Central Carbon Metabolism Rewiring in Response to this compound Substrate

Switching the carbon source from glucose to xylose triggers a global rewiring of central carbon metabolism. nih.govnih.gov This adaptation is not merely a redirection of flux but involves significant changes in gene expression and metabolic regulation. researchgate.net 13C-MFA provides a quantitative snapshot of this rewired state.

Key features of metabolic rewiring on xylose include:

Upregulation of the PPP : As discussed, flux is rerouted through the non-oxidative PPP, and in some cases, the oxidative PPP is activated to meet NADPH demands. mdpi.comnih.gov

Altered Glycolytic Flux : The entry of carbon at F6P and G3P changes the flux distribution in glycolysis, including the reversal of upper glycolytic reactions. nih.gov

Modified TCA Cycle Activity : TCA cycle flux is adjusted based on the energy and cofactor requirements imposed by the specific xylose pathway and growth conditions. mdpi.comnih.gov

Changes in Acetyl-CoA Metabolism : Xylose utilization can lead to enhanced expression of genes involved in acetyl-CoA synthesis, such as those encoding aldehyde dehydrogenases and acetyl-CoA synthetase. frontiersin.org

Interestingly, xylose often fails to elicit the strong carbon catabolite repression (CCR) observed with glucose. nih.govnih.gov This means that pathways typically repressed by glucose, such as those for respiration, the glyoxylate (B1226380) shunt, and gluconeogenesis, may remain partially active during xylose metabolism. nih.gov This altered regulatory state can be exploited for biotechnological purposes, as it changes the availability of key metabolic precursors.

Biosynthetic Pathway Precursor Formation and Carbon Flow

The metabolic rewiring induced by xylose utilization significantly alters the availability of key precursors for biosynthetic pathways. frontiersin.org This can be advantageous for the production of certain value-added chemicals.

The high flux through the non-oxidative PPP during xylose metabolism leads to an increased supply of precursors derived from this pathway, namely erythrose-4-phosphate (E4P) and ribose-5-phosphate (B1218738) (R5P). nih.govfrontiersin.org

Erythrose-4-phosphate (E4P) is a crucial precursor for the synthesis of aromatic amino acids (tryptophan, phenylalanine, tyrosine) via the shikimate pathway.

Ribose-5-phosphate (R5P) is essential for nucleotide and histidine biosynthesis.

Studies have shown that using xylose as a carbon source can dramatically increase the production of aromatic compounds. For example, a yeast strain engineered to produce p-coumaric acid (derived from tyrosine) produced 242 mg/L from xylose but only 5.35 mg/L from glucose. frontiersin.org Similarly, the production of shinorine, a sunscreen material derived from sedoheptulose-7-phosphate (another PPP intermediate), was significantly enhanced by the presence of xylose. frontiersin.org The increased flux towards acetyl-CoA on xylose can also enhance the production of isoprenoids and other acetyl-CoA-derived natural products. frontiersin.org

Table 2: Impact of Carbon Source on Biosynthetic Precursor Availability and Product Yield
PrecursorMetabolic OriginAvailability on Xylose vs. GlucoseExample ProductObserved Effect
Erythrose-4-Phosphate (E4P)Pentose Phosphate PathwayHigher on XyloseAromatic Amino Acids, p-Coumaric AcidSignificantly increased product titers on xylose. frontiersin.org
Sedoheptulose-7-PhosphatePentose Phosphate PathwayHigher on XyloseShinorineProduction dramatically increased on xylose compared to glucose. frontiersin.org
Acetyl-CoAGlycolysis/PDH ComplexHigher on Xylose (in some contexts)Isoprenoids (e.g., Protopanaxadiol)Xylose was the preferred carbon source for higher product titers. frontiersin.org
Glucose-6-Phosphate (G6P)Glycolysis (first step)Lower on XyloseBiomass (carbohydrates)Pool size is depleted on xylose due to flux reversal being required for its synthesis. nih.gov

Xylose 2 13c in Comparative and Systems Level Metabolic Studies

Metabolic Engineering and Strain Optimization Through Xylose-2-13C MFA

Metabolic engineering aims to purposefully modify the metabolic networks of microorganisms to enhance the production of desired compounds, such as biofuels and biochemicals. Xylose, a major component of lignocellulosic biomass, is a key substrate for these processes. However, its efficient utilization by many industrial microorganisms remains a challenge. 13C-MFA with this compound as a tracer is instrumental in identifying and overcoming the metabolic hurdles associated with xylose fermentation.

Identification of Metabolic Bottlenecks in Engineered Organisms

A primary application of this compound MFA is the identification of metabolic bottlenecks that limit product yield and productivity in engineered strains. By quantifying the flux through each reaction in the central carbon metabolism, researchers can pinpoint specific enzymatic steps that are slow or inefficient, leading to the accumulation of intermediate metabolites and reduced carbon flow towards the desired product.

For instance, in engineered Saccharomyces cerevisiae strains designed to ferment xylose, a common bottleneck is the inefficiency of the lower part of glycolysis. Studies using 13C-MFA have shown that even with the successful introduction of a xylose utilization pathway, the flux through downstream glycolytic enzymes can be significantly lower than on glucose. This can lead to an accumulation of metabolites in the pentose (B10789219) phosphate (B84403) pathway (PPP) and upper glycolysis. One study identified a bottleneck downstream of glyceraldehyde-3-phosphate (GAP), which was evidenced by an increase in the GAP pool size and a high exchange flux for the triosephosphate isomerase (TPI) reaction under anaerobic xylose conditions nih.gov. This incomplete activation of the fermentation program on xylose results in inefficient re-oxidation of NADH, thereby limiting ethanol (B145695) production nih.govnih.govnih.govnih.gov.

Another common issue in engineered yeast is the cofactor imbalance created by the heterologous xylose reductase (XR) and xylitol (B92547) dehydrogenase (XDH) pathway. XR often prefers NADPH, while XDH requires NAD+. This mismatch can lead to an accumulation of xylitol and a redox imbalance within the cell. This compound MFA can quantify the flux through the oxidative and non-oxidative branches of the PPP, providing insights into the cell's strategy for managing NADPH levels and highlighting the extent of the cofactor imbalance.

Quantification of Flux Redistribution in Genetically Modified Strains

Genetic modifications, such as gene knockouts or overexpressions, are performed to redirect metabolic flux towards a desired product. This compound MFA is essential for quantifying the resulting flux redistribution and verifying the effectiveness of these engineering strategies.

In Escherichia coli, a bacterium that can naturally metabolize xylose, 13C-MFA has been used to compare metabolic fluxes under aerobic and anaerobic conditions nih.gov. This provides a baseline for understanding how genetic modifications impact the central carbon metabolism during xylose utilization. For example, when engineering E. coli for biofuel production, genes involved in competing pathways, such as acetate formation, are often deleted. This compound MFA can precisely measure the reduction in flux to acetate and the corresponding increase in flux towards the desired biofuel pathway.

Similarly, in S. cerevisiae, overexpression of genes in the non-oxidative pentose phosphate pathway, such as transketolase (TKL1) and transaldolase (TAL1), is a common strategy to improve xylose assimilation. 13C-MFA studies have confirmed that these modifications lead to an increased flux through the PPP, facilitating the conversion of xylulose-5-phosphate into glycolytic intermediates nih.gov.

The table below summarizes findings from studies that have used 13C-MFA to quantify flux redistribution in genetically modified organisms.

OrganismGenetic ModificationKey Flux Redistribution Findings
Saccharomyces cerevisiae Overexpression of PPP enzymesIncreased flux from xylulose-5-phosphate to glycolysis.
Escherichia coli Deletion of acetate pathway genesReduced flux to acetate, increased flux to desired product.
Saccharomyces cerevisiae Xylose isomerase expressionHigh flux through non-oxidative PPP, low flux through oxidative PPP nih.govnih.govnih.gov.

Optimizing Biofuel and Biochemical Production from Xylose

The ultimate goal of metabolic engineering in this context is to optimize the production of biofuels and biochemicals from xylose. This compound MFA provides the quantitative data needed to guide iterative cycles of design, build, test, and learn for strain improvement.

By identifying bottlenecks and quantifying flux redistribution, researchers can make informed decisions about the next round of genetic modifications. For example, if MFA reveals a bottleneck in the lower glycolysis of an engineered yeast strain, subsequent engineering efforts might focus on overexpressing key glycolytic enzymes.

Furthermore, 13C-MFA can be used to assess the impact of different environmental conditions, such as oxygen availability, on metabolic fluxes. This is particularly important for organisms like Candida shehatae, where the oxygen supply is known to significantly affect the ethanol yield from xylose. A metabolic flux analysis model for C. shehatae determined that a lower oxygen-to-xylose ratio leads to higher ethanol production, with the best experimental yield achieved at an oxygen supply of 0.47 mol per mole of xylose nih.gov.

In the context of butanol production by Clostridium acetobutylicum, 13C-MFA has revealed the activity of a phosphoketolase pathway in xylose catabolism, which contributes to a significant portion of the xylose catabolic flux nih.gov. Understanding and potentially manipulating the split ratio between the phosphoketolase and pentose phosphate pathways could be a key strategy for optimizing butanol yields from xylose nih.gov.

The following table presents data on biofuel and biochemical production improvements guided by 13C-MFA.

ProductOrganismEngineering Strategy Guided by 13C-MFAImprovement in Titer, Rate, or Yield
EthanolSaccharomyces cerevisiae Overcoming glycolytic bottleneckIncreased ethanol productivity from xylose.
ButanolClostridium acetobutylicum Overexpression of phosphoketolaseAltered xylose consumption rates and acetate accumulation nih.gov.
EthanolCandida shehatae Optimization of oxygen supplyAchieved ethanol yield of 0.51 Cmol/Cmol xylose nih.gov.

Comparative Metabolism Across Different Organisms with this compound

Different microorganisms have evolved distinct strategies for metabolizing xylose. Comparative metabolic flux analysis using this compound allows for a detailed, quantitative comparison of these strategies, providing valuable insights for both fundamental biology and applied biotechnology.

Fungal Metabolism of Xylose (e.g., Saccharomyces cerevisiae, Pichia stipitis, Candida shehatae)

Fungi, particularly yeasts, are of great interest for industrial fermentation processes. While Saccharomyces cerevisiae is the traditional workhorse for ethanol production from glucose, it cannot naturally ferment xylose. In contrast, yeasts like Pichia stipitis and Candida shehatae are natural xylose fermenters.

13C-MFA studies have revealed key differences in the metabolic flux distributions of these yeasts. In P. stipitis and C. shehatae, the native xylose reductase and xylitol dehydrogenase pathway is tightly regulated and balanced, minimizing the accumulation of xylitol under optimal conditions. In contrast, engineered S. cerevisiae often struggles with cofactor imbalances when expressing this heterologous pathway.

Furthermore, the regulation of the pentose phosphate pathway and glycolysis differs significantly. A study comparing glucose and xylose metabolism in S. cerevisiae and Scheffersomyces stipitis using 13C-MFA highlighted these differences in pathway utilization nih.gov. In engineered S. cerevisiae, there is often a high flux through the non-oxidative PPP when utilizing xylose, as all the carbon must pass through this pathway to enter glycolysis nih.govnih.gov. The oxidative PPP flux, however, is typically low nih.govnih.gov.

The table below provides a comparative overview of metabolic features in different fungi during xylose metabolism, as elucidated by 13C-MFA.

FeatureSaccharomyces cerevisiae (engineered)Pichia stipitis Candida shehatae
Primary Xylose Pathway Heterologous XR-XDH or XINative XR-XDHNative XR-XDH
Cofactor Imbalance Often significant, leading to xylitol accumulation.Generally balanced under optimal conditions.Cofactor balance is crucial and influenced by oxygen nih.gov.
PPP Flux High non-oxidative flux, low oxidative flux nih.govnih.gov.Flux distribution is regulated based on metabolic needs.PPP is a key pathway for xylose assimilation.
Glycolytic Flux Can be a bottleneck, especially in lower glycolysis nih.govnih.gov.Efficient coupling with xylose metabolism.Efficiently utilized for ethanol production nih.gov.

Bacterial Metabolism of Xylose (e.g., Escherichia coli, Clostridium acetobutylicum, Geobacillus)

Bacteria exhibit diverse pathways for xylose metabolism. Escherichia coli utilizes the xylose isomerase pathway, which avoids the cofactor imbalance issues seen in many engineered yeasts. Clostridium acetobutylicum is a solventogenic bacterium capable of producing butanol from xylose. Thermophilic bacteria like Geobacillus species are of interest for their ability to carry out fermentation at high temperatures.

13C-MFA has been instrumental in mapping the metabolic fluxes in these bacteria. In E. coli, comprehensive 13C-MFA has been performed to quantify fluxes during both aerobic and anaerobic growth on xylose, providing a detailed understanding of its central carbon metabolism nih.gov. These studies have shown that the pentose phosphate pathway is the primary route for xylose catabolism, with the glyoxylate (B1226380) shunt being inactive during anaerobic growth nih.gov.

A key discovery from 13C-MFA in Clostridium acetobutylicum was the identification and quantification of a phosphoketolase pathway for xylose catabolism nih.gov. This pathway coexists with the pentose phosphate pathway, and the flux distribution between them is influenced by the xylose concentration in the medium nih.gov. This finding has significant implications for engineering C. acetobutylicum for improved butanol production.

In the thermophilic bacterium Geobacillus strain LC300, which grows rapidly on xylose, 13C-MFA using a complete set of singly labeled xylose tracers, including [2-13C]xylose, revealed highly active pentose phosphate, glycolysis, and TCA cycle pathways nih.gov. The oxidative pentose phosphate pathway was also found to be a significant contributor to NADPH production nih.gov.

The following table compares the xylose metabolism of these bacteria based on 13C-MFA data.

FeatureEscherichia coli Clostridium acetobutylicum Geobacillus
Primary Xylose Pathway Xylose IsomeraseXylose IsomeraseXylose Isomerase
Key Catabolic Pathways Pentose Phosphate Pathway, Glycolysis, TCA Cycle nih.gov.Pentose Phosphate Pathway, Phosphoketolase Pathway nih.gov.Pentose Phosphate Pathway, Glycolysis, TCA Cycle nih.gov.
Unique Metabolic Feature Flexible adjustment of upper metabolic fluxes to sugar availability.Active phosphoketolase pathway, with flux dependent on xylose concentration nih.gov.High metabolic rates at elevated temperatures nih.gov.
Redox Metabolism Relies on various pathways for cofactor regeneration.Redox balance is critical for solventogenesis.Oxidative PPP is a major source of NADPH nih.gov.

Plant Xylose Metabolism Investigations (e.g., in Xylan Structures)

The investigation of xylose metabolism in plants, particularly its incorporation into and dynamics within xylan structures, has been significantly advanced by the use of carbon-13 (¹³C) labeling techniques. While studies may not exclusively use Xylose-2-¹³C, the principles of isotope labeling allow researchers to trace the fate of carbon from precursors like ¹³CO₂ or ¹³C-glucose into the xylose units of xylan, a major hemicellulose in plant cell walls. These studies provide critical insights into the biosynthesis, structure, and interactions of xylan within the complex architecture of the cell wall.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used in conjunction with ¹³C labeling to probe the native arrangement of polysaccharides in intact plant tissues. By growing plants in a ¹³CO₂-enriched atmosphere, researchers can achieve uniform ¹³C labeling of all cell wall components, including the xylose backbone of xylan. acs.orgnih.gov Subsequent analysis using advanced solid-state NMR methods, such as two-dimensional (2D) ¹³C-¹³C correlation spectroscopy, allows for the resolution of specific carbon signals within the complex mixture of polymers. acs.org

This approach has revealed that xylan adopts at least two distinct conformations within the secondary cell walls of plants like Arabidopsis thaliana: a flat, twofold screw conformation that is thought to interact directly with cellulose microfibrils, and a more mobile, threefold screw conformation. nih.gov The use of ¹³C labeling is crucial for distinguishing the signals of xylan from those of cellulose, which can be chemically similar. nih.gov Furthermore, these techniques can differentiate between xylans in various plant tissues, such as stems, leaves, and roots, revealing differences in both xylan content and the mobility of the polysaccharide chains. acs.org For instance, studies on the model grass Brachypodium have shown variations in the dynamics and concentration of xylan across different tissues, which may relate to their distinct mechanical properties. acs.org

Research on the red seaweed Palmaria palmata using ¹³C NMR has also shed light on the structure and hydration properties of its unique β-(1→4)/β-(1→3)-linked D-xylan. nih.gov These studies demonstrate how hydration affects the molecular mobility of the xylan chains, providing insights into the physical properties of the cell wall and the interactions between its polysaccharide components. nih.gov Such detailed structural and dynamic information, made possible by ¹³C labeling, is fundamental to understanding the metabolic pathways that lead to the synthesis and deposition of these complex carbohydrates in plant cell walls.

Environmental and Nutritional Perturbations on this compound Metabolism

The metabolic fate of xylose, traced using isotopes like Xylose-2-¹³C, is profoundly influenced by the cellular environment. Factors such as oxygen availability, the presence of other carbon sources, and the energetic demands of the cell can dramatically alter the flux through central carbon pathways.

Aerobic vs. Anaerobic Xylose Metabolism

The presence or absence of oxygen is a critical determinant of how cells metabolize xylose. Using ¹³C metabolic flux analysis (¹³C-MFA), researchers can quantify the precise rates of metabolic reactions, revealing significant shifts in pathway utilization between aerobic and anaerobic conditions. nih.govnih.gov

Under aerobic conditions, microorganisms like Escherichia coli can completely oxidize xylose to CO₂, primarily through the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle, generating a large amount of ATP via oxidative phosphorylation. nih.gov This leads to higher growth rates and biomass yields compared to anaerobic conditions. nih.gov

In contrast, under anaerobic conditions, the TCA cycle becomes largely inactive as oxygen is unavailable as a terminal electron acceptor. nih.gov To regenerate the NAD⁺ necessary for glycolysis to continue, cells redirect metabolic flux towards fermentation, producing byproducts such as ethanol, acetate, formate, and succinate (B1194679). nih.govnih.gov This metabolic strategy is less efficient, resulting in significantly lower ATP production, reduced growth rates, and lower biomass yields. nih.gov For example, in E. coli, the aerobic growth rate on xylose is more than double the anaerobic rate. nih.gov Similarly, in an engineered strain of Saccharomyces cerevisiae, the growth rate was significantly lower under xylose anaerobic (XN) conditions compared to xylose aerobic (XA) conditions. nih.gov

¹³C-MFA studies using tracers such as [1,2-¹³C]xylose have been instrumental in quantifying these differences. nih.gov The data reveal a much higher flux through the non-oxidative PPP during xylose metabolism compared to glucose metabolism, as all carbon from xylose must enter central metabolism through this pathway. nih.gov Under anaerobic conditions, the accumulation of NADH can become problematic, inhibiting xylose metabolism. nih.gov Organisms often respond by increasing the production of compounds like glycerol, which serves as an electron sink to help regenerate NAD⁺. nih.gov

Table 1: Comparison of Key Metabolic Parameters for E. coli Grown on Xylose Under Aerobic and Anaerobic Conditions. Data adapted from comprehensive ¹³C metabolic flux analysis studies. nih.gov
ParameterAerobicAnaerobic
Growth Rate (h⁻¹)0.50 ± 0.020.13 ± 0.02
Xylose Uptake Rate (mmol/gDW·h)9.5 ± 0.510.8 ± 1.1
Biomass Yield (gDW/g xylose)0.35 ± 0.030.08 ± 0.01
Primary Secreted Byproduct(s)AcetateAcetate, Ethanol, Formate, Succinate
ATP Production (mmol/gDW·h)~61.5 (estimated)30.5

Effect of Co-substrates and Nutrient Availability

The metabolism of xylose is often affected by the presence of other sugars, most notably glucose. This phenomenon, known as carbon catabolite repression (CCR), is a global regulatory mechanism in many microorganisms that prioritizes the utilization of the energetically more favorable substrate, glucose. asm.orgmdpi.com When both glucose and xylose are available, wild-type E. coli will typically consume the glucose completely before beginning to metabolize the xylose, leading to sequential or diauxic growth. asm.org

However, metabolic engineering efforts have led to the development of mutant strains that can co-utilize glucose and xylose simultaneously. asm.orgmdpi.com Studies in these strains reveal a complex interplay between the metabolic pathways for the two sugars. Proteomic analysis of an E. coli mutant with a deregulated CCR system showed that when grown on a mix of glucose and xylose, the cell rewired its carbon metabolism, routing some glucose-derived carbon into C5 utilization pathways to support nucleotide synthesis and energy production. asm.org

The ability to co-ferment glucose-xylose mixtures is critical for the economic conversion of lignocellulosic biomass, which is rich in both types of sugars, into biofuels and other chemicals. mdpi.com The efficiency of this co-fermentation can be influenced by the initial concentrations of each sugar and the presence of other compounds in the hydrolysate, such as acetate, which can sometimes have a positive effect on the co-consumption rates. mdpi.com

Impact of Cellular Maintenance Energy on Xylose Metabolism

Cellular maintenance energy represents the portion of a cell's total energy budget (primarily in the form of ATP) that is not used for growth (anabolism) but is required for other essential functions. These functions include maintaining ion gradients across membranes, repairing macromolecules, and cellular motility. The energy cost associated with substrate transport and initial phosphorylation is a significant component of this metabolic overhead.

¹³C metabolic flux analysis in E. coli has provided quantitative insights into how ATP is partitioned during growth on different substrates. nih.gov A key finding is that the ATP cost for xylose transport and phosphorylation is significantly higher than for glucose. Xylose requires two ATP equivalents for its initial activation, whereas glucose requires only one. nih.gov

Table 2: Estimated ATP Partitioning in Anaerobically Grown E. coli on Glucose vs. Xylose. Data highlights the high energy cost of xylose uptake. nih.gov
ATP Usage Category% of Total ATP (Growth on Glucose)% of Total ATP (Growth on Xylose)
Substrate Transport & Phosphorylation34%71%
Cell Growth (Anabolism)59%26%
Maintenance6%3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.